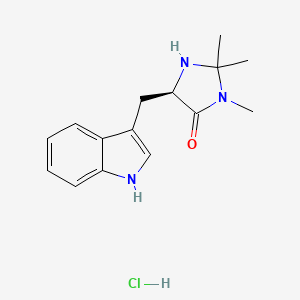
4-Methyl-2-oxopentanoic-1-13C acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-oxopentanoic-1-13C acid, also known as 4-methyl-2-oxopentanoic acid-13C, is a labeled compound used extensively in scientific research. The compound is a stable isotope-labeled form of 4-methyl-2-oxopentanoic acid, where the carbon-13 isotope is incorporated at the first carbon position. This labeling allows for detailed studies in metabolic pathways, particularly in the field of biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxopentanoic-1-13C acid typically involves the incorporation of the carbon-13 isotope into the precursor molecules. One common method is the reaction of 4-methyl-2-oxopentanoic acid with a carbon-13 labeled reagent under controlled conditions. The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopic labeling and ensure the stability of the compound during production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2-oxopentanoic-1-13C acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the keto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or carboxylated compounds .
Aplicaciones Científicas De Investigación
4-Methyl-2-oxopentanoic-1-13C acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding metabolic processes and enzyme functions.
Medicine: Utilized in metabolic studies related to diseases like maple syrup urine disease.
Industry: Employed in the synthesis of labeled compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-oxopentanoic-1-13C acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon allows researchers to track the compound’s transformation and interaction with different molecular targets. This helps in elucidating the pathways and mechanisms involved in its metabolism .
Comparación Con Compuestos Similares
- 2-Keto-4-methylpentanoic-1-13C acid
- 4-Methyl-2-oxopentanoic acid sodium salt
- 2-Ketoisocaproic-1-13C acid sodium salt
Comparison: 4-Methyl-2-oxopentanoic-1-13C acid is unique due to its specific labeling at the first carbon position, which provides distinct advantages in tracing and studying metabolic pathways. Compared to other similar compounds, it offers higher specificity and accuracy in research applications .
Propiedades
Número CAS |
92751-19-4 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
4-methyl-2-oxo(113C)pentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/i6+1 |
Clave InChI |
BKAJNAXTPSGJCU-PTQBSOBMSA-N |
SMILES isomérico |
CC(C)CC(=O)[13C](=O)O |
SMILES canónico |
CC(C)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


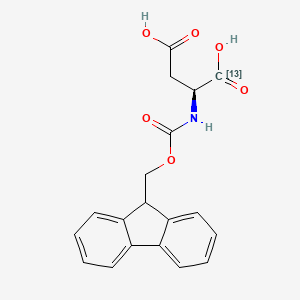

![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)
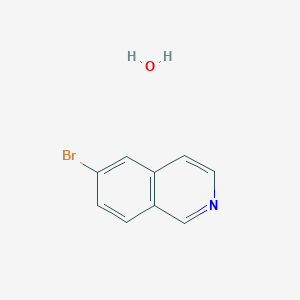



![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)
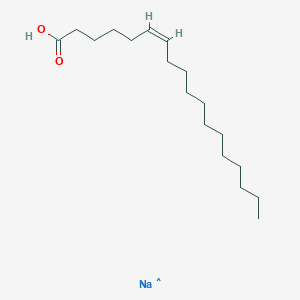
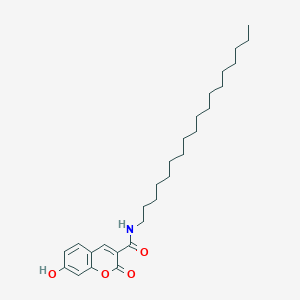
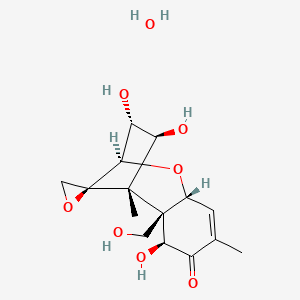
![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)
